![molecular formula C12H10O4 B11949120 4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione CAS No. 55054-47-2](/img/structure/B11949120.png)
4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxatetracyclo[54202,608,11]tridec-12-ene-3,5,9-trione is a complex organic compound characterized by its unique tetracyclic structure
Métodos De Preparación
The synthesis of 4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione typically involves ring-opening metathesis polymerization (ROMP) of ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene monomers . The polymerization process is catalyzed by Grubbs catalysts (first- and third-generation), and the reaction proceeds in a living fashion . The resulting polymers are amorphous and soluble in polar organic solvents .
Análisis De Reacciones Químicas
4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione has several scientific research applications:
Chemistry: It is used in the study of polymerization processes and the development of new polymeric materials.
Biology: The compound’s unique structure makes it a subject of interest in biochemical research, particularly in understanding molecular interactions.
Mecanismo De Acción
The mechanism of action of 4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione involves its interaction with various molecular targets. The compound’s effects are mediated through pathways that involve retro-Diels–Alder reactions, which play a crucial role in its pyrolysis mechanism . These reactions lead to the formation of smaller, more reactive intermediates that can further interact with other molecules.
Comparación Con Compuestos Similares
4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione can be compared with other similar compounds such as:
Tricyclo[4.2.2.02,5]deca-3,9-diene: This compound shares a similar tricyclic structure but lacks the additional oxygen atom and tetracyclic configuration.
Norbornene derivatives: These compounds have comparable polymerization rates and are used in similar applications.
The uniqueness of this compound lies in its tetracyclic structure, which imparts distinct thermal and mechanical properties to the resulting polymers .
Propiedades
Número CAS |
55054-47-2 |
|---|---|
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
4-oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione |
InChI |
InChI=1S/C12H10O4/c13-7-3-6-4-1-2-5(8(6)7)10-9(4)11(14)16-12(10)15/h1-2,4-6,8-10H,3H2 |
Clave InChI |
MHUKENDPGXRGIQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3C=CC(C2C1=O)C4C3C(=O)OC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


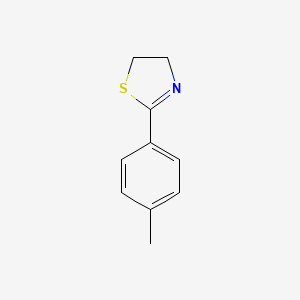
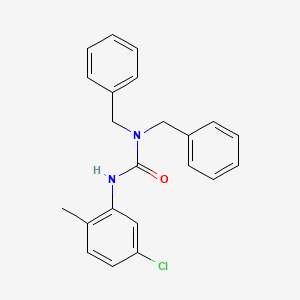


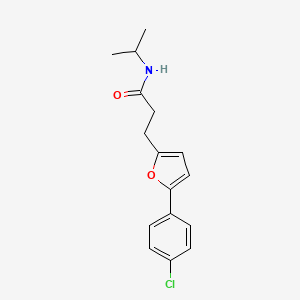
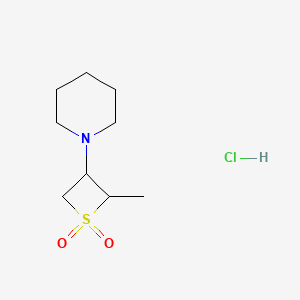


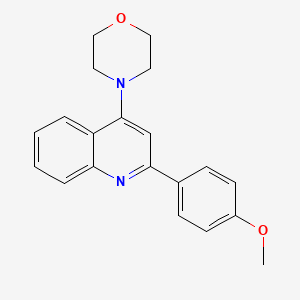

![N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11949090.png)

![9-[5-(2-bromophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11949106.png)
![3-amino-N-(1,3-benzothiazol-2-yl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11949112.png)
